

Unveiling the Perovskite Structure of Bismuth Titanate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

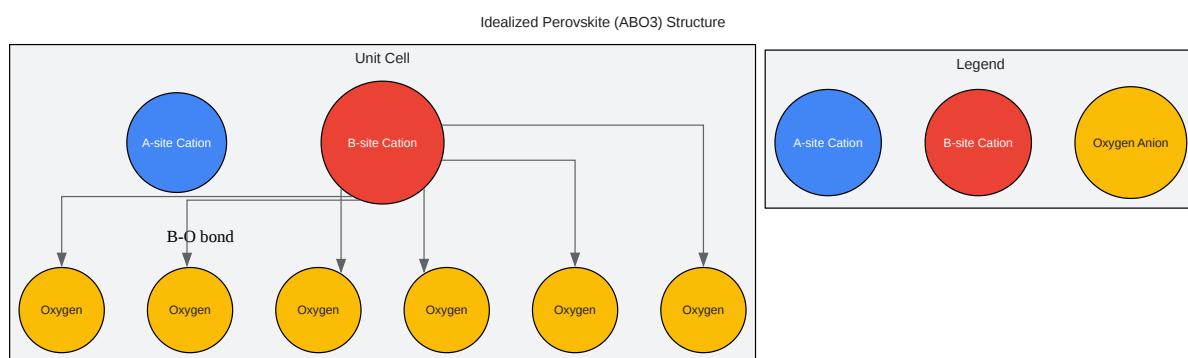
Compound Name: *Bismuth titanate*

Cat. No.: *B577264*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the perovskite structure of **bismuth titanate**, a class of electroceramic materials garnering significant attention for their lead-free piezoelectric, ferroelectric, and high-temperature dielectric properties. This document delves into the crystallographic intricacies of various **bismuth titanate** compounds, details common synthesis methodologies, and presents key quantitative data to facilitate comparative analysis.

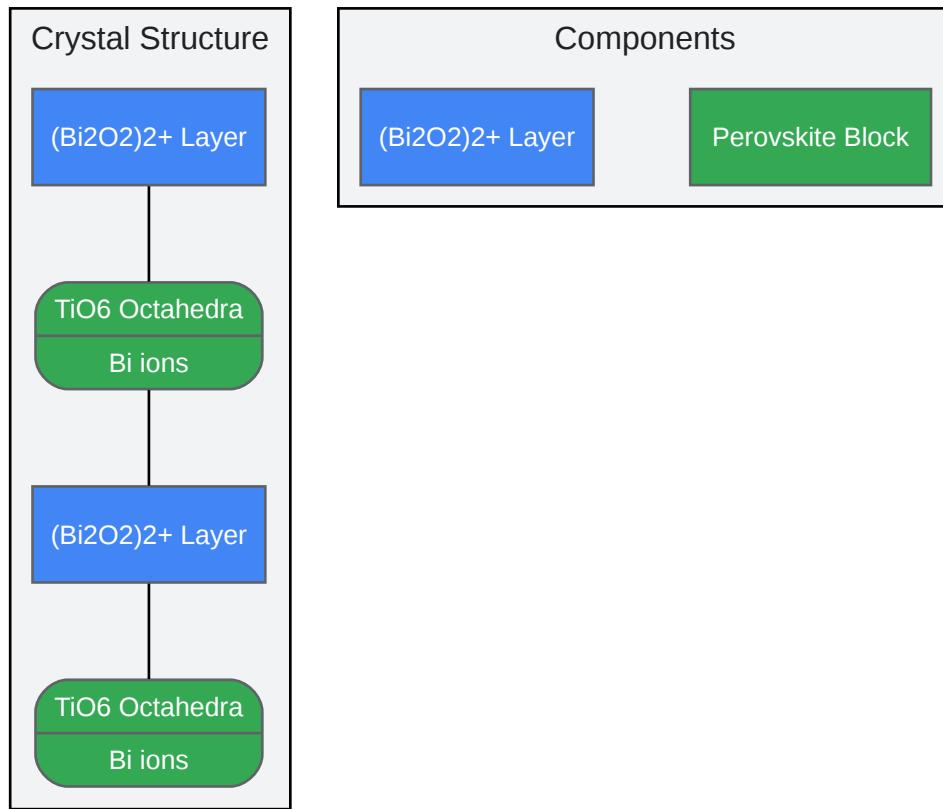

The Crystal Structure of Bismuth Titanate Perovskites

Bismuth titanate encompasses a family of compounds with varying stoichiometries and crystal structures. The term "**bismuth titanate** perovskite" most commonly refers to materials that adopt the ABO_3 perovskite structure or a related layered perovskite structure. Key members of this family include the Aurivillius phase $Bi_4Ti_3O_{12}$ and the lead-free piezoelectric sodium **bismuth titanate** ($Na_0.5Bi_0.5TiO_3$ or NBT).

The Idealized Perovskite Structure (ABO_3)

The fundamental perovskite structure has the general formula ABO_3 . In this arrangement, the 'A' cation is typically larger than the 'B' cation. The 'B' cation resides at the center of an octahedron formed by six oxygen anions, and these octahedra share corners to form a three-

dimensional network. The 'A' cations occupy the 12-fold coordinated sites within the interstices of this network.



[Click to download full resolution via product page](#)

Caption: Idealized ABO₃ perovskite crystal structure.

Aurivillius Phase: Bi₄Ti₃O₁₂

Bismuth titanate with the formula Bi₄Ti₃O₁₂ is a member of the Aurivillius family of layered perovskites.^[1] Its structure consists of perovskite-like (Bi₂Ti₃O₁₀)₂⁻ layers interleaved with (Bi₂O₂)₂₊ layers.^[1] This layered structure results in anisotropic properties. At room temperature, Bi₄Ti₃O₁₂ typically exhibits a monoclinic crystal structure, which transforms to a tetragonal phase at its high Curie temperature of approximately 675°C.^[1]

Layered Aurivillius Structure of $\text{Bi}_4\text{Ti}_3\text{O}_{12}$ [Click to download full resolution via product page](#)

Caption: Schematic of the $\text{Bi}_4\text{Ti}_3\text{O}_{12}$ layered structure.

Sodium Bismuth Titanate ($\text{Na}_0.5\text{Bi}_0.5\text{TiO}_3$ - NBT)

NBT is a lead-free piezoelectric material with a complex perovskite structure.^[2] At room temperature, it is generally considered to have a rhombohedral (R3c) symmetry, although more recent studies suggest a more complex monoclinic (Cc) structure.^{[2][3]} NBT undergoes a phase transition to a tetragonal phase at approximately 260-320°C and subsequently to a cubic phase at higher temperatures.^{[4][5]}

Quantitative Crystallographic Data

The precise lattice parameters of **bismuth titanate** compounds are highly dependent on the specific stoichiometry, synthesis method, and any dopants present. The following tables summarize representative crystallographic data from the literature.

Table 1: Crystal Structure and Lattice Parameters of Bi4Ti3O12

Phase	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
Ferroelectric	Monoclinic	B1a1	5.411	5.448	32.83	~90	[6]
Ferroelectric	Orthorhombic	B2cb	5.448	5.411	32.83	90	[7]
Paraelectric	Tetragonal	I4/mmm	-	-	-	90	[8]
Nanowire	Orthorhombic	-	3.804	11.816	9.704	90	[1]

Table 2: Crystal Structure and Lattice Parameters of Na0.5Bi0.5TiO3 (NBT)

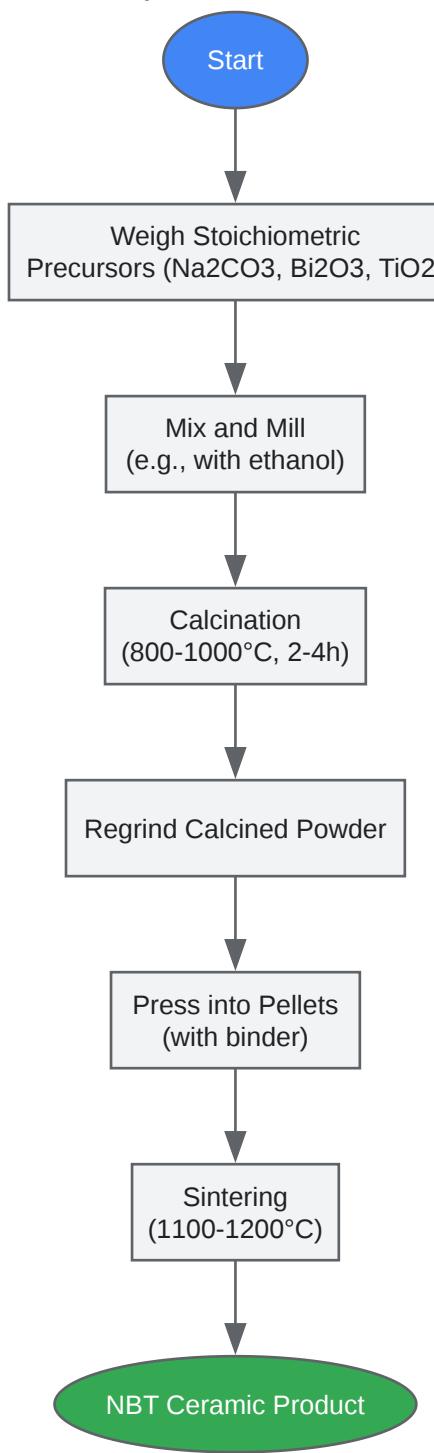
Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Reference
Rhombohedral	R3c	~3.89	~3.89	~3.89	~89.8	[2][3]
Monoclinic	Cc	-	-	-	-	[2]

Table 3: Electrical Properties of Stoichiometric Na0.5Bi0.5TiO3 (NBT)

Property	Value	Unit	Reference
Remanent Polarization (Pr)	36.2	µC/cm ²	[2]
Coercive Field (Ec)	5.76	kV/mm	[2]
Piezoelectric Coefficient (d33)	~73	pC/N	[9]

Experimental Protocols for Synthesis

A variety of synthesis methods are employed to produce **bismuth titanate** perovskites, each influencing the final properties of the material.


Solid-State Reaction for Na_{0.5}Bi_{0.5}TiO₃ (NBT) Ceramics

This conventional method involves the high-temperature reaction of precursor powders.

Experimental Protocol:

- Precursor Preparation: High-purity precursor powders of sodium carbonate (Na₂CO₃), bismuth oxide (Bi₂O₃), and titanium dioxide (TiO₂) are weighed in stoichiometric ratios.[\[10\]](#)
- Mixing: The powders are thoroughly mixed, often with a wet milling process using ethanol in an agate mortar to ensure homogeneity.[\[10\]](#)
- Calcination: The mixed powder is calcined in an alumina crucible at temperatures typically ranging from 800°C to 1000°C for 2-4 hours to form the NBT phase.[\[5\]\[10\]](#)
- Grinding: The calcined powder is reground to break up agglomerates.[\[10\]](#)
- Pressing: The powder is mixed with a binder (e.g., polyvinyl alcohol) and pressed into pellets.
- Sintering: The pellets are sintered at high temperatures, typically between 1100°C and 1200°C, for several hours to achieve high density.[\[5\]](#)

Solid-State Synthesis of NBT Ceramics

[Click to download full resolution via product page](#)

Caption: Workflow for solid-state synthesis of NBT.

Hydrothermal Synthesis of Bismuth Titanate Nanoparticles

This method allows for the synthesis of crystalline nanoparticles at lower temperatures.

Experimental Protocol:

- Precursor Solution: Bismuth nitrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) is dissolved in nitric acid, and a titanium precursor such as titanium isopropoxide is used.[11]
- pH Adjustment: The precursor solutions are mixed, and the pH is adjusted to a highly alkaline value (e.g., pH 13) using a mineralizer like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[11][12]
- Hydrothermal Treatment: The resulting suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to temperatures between 150°C and 220°C for several hours (e.g., 5 to 38 hours).[11][12] The morphology of the resulting nanoparticles (nanoplatelets, nanowires, or nanocubes) can be controlled by adjusting the NaOH concentration, temperature, and reaction time.[12]
- Washing and Drying: The product is collected, washed with deionized water and ethanol to remove impurities, and then dried.

Sol-Gel Synthesis of $\text{Bi}_4\text{Ti}_3\text{O}_{12}$ Thin Films

The sol-gel method is widely used for preparing high-quality thin films.

Experimental Protocol:

- Precursor Solution (Sol) Preparation: Bismuth nitrate ($\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$) and a titanium alkoxide such as titanium(IV) butoxide or titanium isopropoxide are used as precursors.[13] These are dissolved in a suitable solvent system, which may include 2-methoxyethanol and acetylacetone, to form a stable sol.[14]
- Substrate Coating: The sol is deposited onto a substrate (e.g., platinized silicon) using a spin coater, typically at speeds around 3500 rpm for 30 seconds.[13]

- Pyrolysis: The coated film is heated on a hot plate to remove organic solvents.
- Annealing: The film is subjected to a heat treatment at temperatures ranging from 550°C to 700°C to crystallize the Bi₄Ti₃O₁₂ phase.[14] This process may be repeated to achieve the desired film thickness.

Conclusion

The **bismuth titanate** perovskite family, particularly Bi₄Ti₃O₁₂ and NBT, represents a significant class of functional materials with promising applications in lead-free electronic devices. Their crystal structures, which can be tailored through compositional modifications and synthesis conditions, are intrinsically linked to their desirable electrical properties. The choice of synthesis method—be it solid-state reaction for bulk ceramics, hydrothermal for nanostructures, or sol-gel for thin films—plays a critical role in determining the final microstructure and performance of the material. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working on the development and application of these advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ferroelectric bismuth-titanate nanoplatelets and nanowires with a new crystal structure - Nanoscale (RSC Publishing) DOI:10.1039/D2NR00307D [pubs.rsc.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure and piezoelectric properties of 0.79(Na_{0.5}Bi_{0.5})TiO₃-0.05BaTiO₃-0.16(K_{0.5}Bi_{0.5})TiO₃ ceramics prepared by solid-state method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]

- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structural, Optical, and Electrical Characterization of Biochitosan/Na0.5Bi0.5TiO3 Composite Thin-Film Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrothermal formation of bismuth-titanate nanoplatelets and nanowires: the role of metastable polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. taylorfrancis.com [taylorfrancis.com]
- To cite this document: BenchChem. [Unveiling the Perovskite Structure of Bismuth Titanate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577264#bismuth-titanate-perovskite-structure-explained>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com